3,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound, with the chemical formula C4H7N3, is commonly known as 3,5-dimethyl-1,2,4-triazole. It belongs to the class of heterocyclic compounds and exhibits interesting properties due to its unique structure. The compound is a white to almost white solid with a melting point range of 139.0 to 144.0 °C .
Preparation Methods
Synthetic Routes::
De Novo Synthesis:
Modification of Existing Compounds:
- The specific reaction conditions depend on the chosen synthetic route. Generally, mild acidic or basic conditions are employed.
- While there is no specific industrial-scale production method mentioned for this compound, it can be synthesized in laboratories or small-scale settings.
Chemical Reactions Analysis
Types of Reactions::
- 3,5-dimethyl-1,2,4-triazole can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the triazole ring.
Oxidation and Reduction Reactions: Depending on the functional groups attached, it may undergo oxidation or reduction.
Acylation and Alkylation: These reactions can modify the compound’s structure.
Reagents: Acetic anhydride, acetyl chloride, strong acids, strong bases.
Conditions: Room temperature, inert atmosphere.
- The major products formed during these reactions include derivatives of 3,5-dimethyl-1,2,4-triazole with various substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent. it likely interacts with specific molecular targets or pathways, leading to its observed effects.
Comparison with Similar Compounds
- While there are no direct analogs with the same substituents, 3,5-dimethyl-1,2,4-triazole shares similarities with other triazole derivatives, such as 1,2,4-triazoles used in agrochemicals and pharmaceuticals.
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3,5-dimethyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-10-14(11(2)22-19-10)15(21)18-13-5-3-12(4-6-13)7-20-9-16-8-17-20/h3-6,8-9H,7H2,1-2H3,(H,18,21) |
InChI Key |
LWEBBGHKVAGGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.